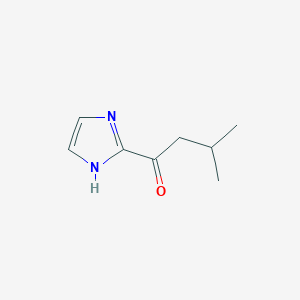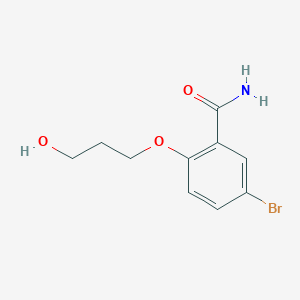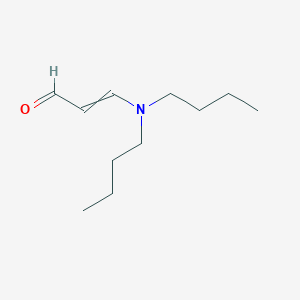![molecular formula C22H25Br2N B14510681 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile CAS No. 62731-30-0](/img/structure/B14510681.png)
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a heptylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-heptylphenylacetonitrile using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the aromatic ring and the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring or the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce compounds with fewer bromine atoms.
Aplicaciones Científicas De Investigación
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its bromine atoms and aromatic ring. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[1,2-Dibromo-2-(4-hexylphenyl)ethyl]benzonitrile
- 4-[1,2-Dibromo-2-(4-octylphenyl)ethyl]benzonitrile
Uniqueness
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is unique due to its specific heptylphenyl group, which imparts distinct physical and chemical properties compared to its analogs with different alkyl chain lengths
Propiedades
Número CAS |
62731-30-0 |
|---|---|
Fórmula molecular |
C22H25Br2N |
Peso molecular |
463.2 g/mol |
Nombre IUPAC |
4-[1,2-dibromo-2-(4-heptylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C22H25Br2N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)22(24)20-14-10-18(16-25)11-15-20/h8-15,21-22H,2-7H2,1H3 |
Clave InChI |
NSHKGWFZIDYBKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)




![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)





![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
